molecular formula C11H10ClNO2S B14380821 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide CAS No. 89818-44-0

2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide

Cat. No.: B14380821
CAS No.: 89818-44-0
M. Wt: 255.72 g/mol
InChI Key: ABOCLBLRLUFMCA-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)acetamide is unique due to its specific combination of chloro, methoxy, and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89818-44-0

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

2-(4-chloro-5-methoxy-1-benzothiophen-3-yl)acetamide

InChI

InChI=1S/C11H10ClNO2S/c1-15-7-2-3-8-10(11(7)12)6(5-16-8)4-9(13)14/h2-3,5H,4H2,1H3,(H2,13,14)

InChI Key

ABOCLBLRLUFMCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)SC=C2CC(=O)N)Cl

Origin of Product

United States

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